molecular formula C8H7N3O2 B1384154 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one CAS No. 864680-71-7

3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B1384154
M. Wt: 177.16 g/mol
InChI Key: DCTSCCYMGLMYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a detailed analysis of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products they yield.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Characterization

  • 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one and similar compounds are synthesized and characterized for their chemical structures and properties. Studies like those by Kara et al. (2021) and Shi-feng (2007) focus on the synthesis and structural analysis of oxadiazole derivatives, contributing to the understanding of their chemical behavior and potential applications (Kara et al., 2021), (Li Shi-feng, 2007).

Photoinduced Molecular Rearrangements

  • The photochemistry of 1,2,4-oxadiazoles, including 3-(4-aminophenyl) variants, has been explored in studies like the one by Buscemi, Vivona, and Caronna (1996). This research delves into the behavior of these compounds under light exposure, leading to potential applications in photochemistry and material science (Buscemi, Vivona, & Caronna, 1996).

Anticancer Potential

  • Compounds like 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one have been studied for their potential as anticancer agents. For instance, Zhang et al. (2005) discovered that certain oxadiazole derivatives can induce apoptosis in cancer cells, pointing towards their possible use in cancer treatment (Zhang et al., 2005).

Energetic Materials

  • Kumar et al. (2018) explored 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD) and its nitrogen-rich salts as a class of insensitive energetic materials. These studies contribute to the development of new materials with potential applications in areas requiring high energy and stability (Kumar et al., 2018).

Antimicrobial Activity

  • Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Research by Rajurkar and Shirsath (2017) suggests these compounds could be effective against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rajurkar & Shirsath, 2017).

Spectroscopic Analysis

  • Spectroscopic techniques are used to analyze 1,2,4-oxadiazole derivatives. Studies like those conducted by Gaenko et al. (2006) provide insights into the electronic properties and behavior of these compounds, which is crucial for their application in various scientific fields (Gaenko et al., 2006).

Safety And Hazards

This would involve a study of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.


properties

IUPAC Name

3-(4-aminophenyl)-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTSCCYMGLMYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469101
Record name 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

CAS RN

864680-71-7
Record name 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864680-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-aminophenyl)-1,2,4-oxadiazol-5(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.5 g (29 mmol, 4 eq.) of tin(II) chloride dihydrate were added to a solution of 1.5 g (7.2 mmol) of 3-(4-nitrophenyl)-1,2,4-oxadiazol-5(4H)-one in 75 ml of ethanol, and the mixture was stirred at 70° C. for 1 h. The reaction mixture was poured into ice-water, and sodium bicarbonate was added carefully until a pH of 8 had been reached. The mixture was filtered through a filter layer and the residue was washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The residue was stirred with dichloromethane and methanol, treated in an ultrasonic bath for 10 min and then filtered. The filtrate was concentrated under reduced pressure and dried. Yield: 1.4 g (quant.)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 5
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Reactant of Route 6
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.